molecular formula C17H17N3O3S B11367469 N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide

N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide

Cat. No.: B11367469
M. Wt: 343.4 g/mol
InChI Key: GVGADUSXLRXHNI-UHFFFAOYSA-N
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Description

N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, an oxadiazole ring, and a phenyl group substituted with a 2-methylpropoxy group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.

    Introduction of the Phenyl Group: The phenyl group substituted with a 2-methylpropoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a phenol derivative with an alkyl halide in the presence of a base such as potassium carbonate.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves the coupling of the oxadiazole intermediate with thiophene-2-carboxylic acid. This can be achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran.

    Substitution: Nitric acid, bromine; typically carried out in the presence of a catalyst such as sulfuric acid or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that derivatives of this compound can interact with specific biological targets, leading to therapeutic effects.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases. Its ability to modulate specific molecular pathways makes it a promising lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its electronic properties make it suitable for use in electronic and optoelectronic applications.

Mechanism of Action

The mechanism of action of N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to a modulation of cellular processes. The exact mechanism can vary depending on the specific application and the biological target involved. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate the precise mechanism of action.

Comparison with Similar Compounds

N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-11(2)10-22-13-7-5-12(6-8-13)15-16(20-23-19-15)18-17(21)14-4-3-9-24-14/h3-9,11H,10H2,1-2H3,(H,18,20,21)

InChI Key

GVGADUSXLRXHNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3

Origin of Product

United States

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